(5-Isopropoxypyridin-3-yl)boronic acid

Catalog No.
S838649
CAS No.
850991-41-2
M.F
C8H12BNO3
M. Wt
181 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Isopropoxypyridin-3-yl)boronic acid

CAS Number

850991-41-2

Product Name

(5-Isopropoxypyridin-3-yl)boronic acid

IUPAC Name

(5-propan-2-yloxypyridin-3-yl)boronic acid

Molecular Formula

C8H12BNO3

Molecular Weight

181 g/mol

InChI

InChI=1S/C8H12BNO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6,11-12H,1-2H3

InChI Key

XQHUPBAXLPBXOT-UHFFFAOYSA-N

SMILES

B(C1=CC(=CN=C1)OC(C)C)(O)O

Canonical SMILES

B(C1=CC(=CN=C1)OC(C)C)(O)O

Suzuki-Miyaura Coupling Reactions

Suzuki-Miyaura coupling reactions are powerful tools in organic synthesis for constructing carbon-carbon bonds. (5-Isopropoxypyridin-3-yl)boronic acid acts as a versatile building block in these reactions. The boron atom readily couples with various organic halides or triflates in the presence of a palladium catalyst to form new carbon-carbon bonds. This allows researchers to introduce the (5-isopropoxypyridin-3-yl) group into complex organic molecules with various functionalities [].

Here are some examples of scientific research applications of (5-Isopropoxypyridin-3-yl)boronic acid:

  • Development of new pharmaceuticals

    Researchers can utilize (5-isopropoxypyridin-3-yl)boronic acid to synthesize novel drug candidates with potential therapeutic applications. By incorporating the (5-isopropoxypyridin-3-yl) group into the structure of a drug molecule, they can modulate its biological properties, such as target binding affinity or metabolic stability [].

  • Synthesis of functional materials

    This boronic acid can be a building block for the design of novel functional materials with specific properties. For instance, researchers can introduce the (5-isopropoxypyridin-3-yl) group into organic semiconductors or light-emitting materials to tailor their electrical or optical properties [].

  • Exploration of new catalysts

    The unique structure of (5-isopropoxypyridin-3-yl)boronic acid can be used to develop new and efficient catalysts for various chemical reactions. By attaching this group to a transition metal complex, researchers can create catalysts with enhanced activity and selectivity for specific transformations [].

(5-Isopropoxypyridin-3-yl)boronic acid is a boronic acid derivative characterized by the presence of an isopropoxy group attached to the pyridine ring at the 5-position and a boronic acid functional group at the 3-position. Its molecular formula is C8_8H12_{12}BNO3_3, and it has gained attention due to its potential applications in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

, including:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds by coupling aryl boronic acids with aryl halides in the presence of palladium catalysts .
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the reactivity of the pyridine ring .
  • Condensation Reactions: It can react with diols or diamines to form cyclic boronate esters or amides .
  • Cross-Coupling Reactions: It can participate in various cross-coupling reactions, such as Heck and Sonogashira reactions, under appropriate conditions .

The synthesis of (5-Isopropoxypyridin-3-yl)boronic acid can be achieved through several methods:

  • Direct Boronation: Reaction of 5-isopropoxypyridine with boron reagents such as boron trifluoride or trialkylboranes can yield the desired boronic acid.
  • Suzuki Coupling: Utilizing a pre-existing pyridine derivative, this method involves coupling with suitable aryl halides in the presence of palladium catalysts .
  • Functional Group Transformation: Starting from a suitable precursor, functional group transformations can be employed to introduce the boronic acid functionality.

(5-Isopropoxypyridin-3-yl)boronic acid finds applications primarily in:

  • Organic Synthesis: Its role as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
  • Medicinal Chemistry: Potential use in developing pharmaceuticals targeting specific biological pathways.
  • Material Science: As a precursor for functional materials and polymers.

Interaction studies involving (5-Isopropoxypyridin-3-yl)boronic acid focus on its reactivity with various substrates in synthetic chemistry. These studies often evaluate its efficiency in Suzuki-Miyaura coupling and other cross-coupling reactions, assessing factors such as yield and selectivity under varying conditions . Additionally, research may explore its interactions with biological targets, although detailed studies are still emerging.

Several compounds share structural similarities with (5-Isopropoxypyridin-3-yl)boronic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(4-Methoxypyridin-3-yl)boronic acidMethoxy group at position 4Higher electron density may influence reactivity
(6-Aminopyridin-3-yl)boronic acidAmino group at position 6Potential for hydrogen bonding interactions
(5-Chloropyridin-3-yl)boronic acidChlorine substituent at position 5Increased electrophilicity due to chlorine atom
(4-Fluoropyridin-3-yl)boronic acidFluorine substituent at position 4Enhanced stability and reactivity in certain conditions

These compounds exhibit unique properties that differentiate them from (5-Isopropoxypyridin-3-yl)boronic acid, particularly concerning their electronic characteristics and reactivity profiles in various

Wikipedia

{5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid

Dates

Modify: 2023-08-16

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